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Compound of Interest

Compound Name: Methyl 4-bromo-2-nitrobenzoate

Cat. No.: B116092 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromo-
2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development.

The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data,

along with mass spectrometry (MS) information. Furthermore, it outlines standardized

experimental protocols for acquiring such spectra.

Core Spectroscopic Data
The following sections present the key spectroscopic data for Methyl 4-bromo-2-
nitrobenzoate. The NMR and IR data are predicted based on established substituent effects

and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Methyl 4-bromo-2-nitrobenzoate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.1-8.3 d ~2.0 H-3

~7.8-8.0 dd ~8.5, 2.0 H-5

~7.6-7.8 d ~8.5 H-6

~3.9 s - -OCH₃
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Table 2: Predicted ¹³C NMR Data for Methyl 4-bromo-2-nitrobenzoate (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~164-166 C=O

~148-150 C-NO₂

~135-137 C-H

~132-134 C-H

~130-132 C-Br

~125-127 C-COOCH₃

~123-125 C-H

~53-55 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Methyl 4-bromo-2-nitrobenzoate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~1730-1715 Strong Ester C=O stretch

~1600, 1485 Medium-Strong Aromatic C=C stretch

~1550-1530 Strong Asymmetric NO₂ stretch

~1350-1330 Strong Symmetric NO₂ stretch

~1280-1250 Strong Ester C-O stretch

~1100-1000 Medium C-Br stretch

~850-800 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
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The molecular formula for Methyl 4-bromo-2-nitrobenzoate is C₈H₆BrNO₄. The monoisotopic

mass is 258.94803 Da.[1]

Table 4: Predicted Mass Spectrometry Data for Methyl 4-bromo-2-nitrobenzoate

m/z Adduct

259.95531 [M+H]⁺

281.93725 [M+Na]⁺

257.94075 [M-H]⁻

276.98185 [M+NH₄]⁺

297.91119 [M+K]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid

organic compound such as Methyl 4-bromo-2-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of Methyl 4-bromo-2-nitrobenzoate for ¹H NMR, and 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

To ensure a homogeneous solution, gently vortex or sonicate the mixture.

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a

standard 5 mm NMR tube to remove any particulate matter.

Ensure the solution height in the NMR tube is between 4 and 5 cm.

Cap the NMR tube securely.
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Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

This can be done manually or automatically.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay.

Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting

the reference (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Place a small amount (1-2 mg) of finely ground Methyl 4-bromo-2-nitrobenzoate into an

agate mortar.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several

minutes to create a fine, homogeneous powder.

Transfer a portion of the powdered mixture into a pellet press.
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Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a

thin, transparent or translucent pellet.

Data Acquisition:

Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-

IR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum.

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of Methyl 4-bromo-2-nitrobenzoate by dissolving approximately

1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

If any solid particles are present, filter the solution before introduction into the mass

spectrometer.

Data Acquisition (using Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion using a syringe pump at a constant flow rate.

The sample is ionized by applying a high voltage to a capillary, creating a fine spray of

charged droplets.

As the solvent evaporates, the charge density on the droplets increases, leading to the

formation of gas-phase ions of the analyte.
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These ions are then guided into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value, generating the

mass spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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